3-Methyl-non-2-enedioic acid dimethyl ester, E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-dimethyl (2E)-non-2-enedioate is an organic compound with the molecular formula C11H18O4 It is a diester derivative of non-2-enedioic acid, characterized by the presence of two methyl ester groups at the 1 and 9 positions of the non-2-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl (2E)-non-2-enedioate typically involves the esterification of non-2-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Non-2-enedioic acid+2CH3OHH2SO41,9-dimethyl (2E)-non-2-enedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of 1,9-dimethyl (2E)-non-2-enedioate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
1,9-dimethyl (2E)-non-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols, to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or hydrogen sulfide (H2S) in the presence of a base.
Major Products Formed
Oxidation: Non-2-enedioic acid derivatives.
Reduction: Non-2-enediol derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
1,9-dimethyl (2E)-non-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used as an intermediate in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,9-dimethyl (2E)-non-2-enedioate in biological systems involves its hydrolysis by esterases to release non-2-enedioic acid and methanol. The non-2-enedioic acid can then participate in various metabolic pathways, while methanol is further metabolized to formaldehyde and formic acid. The molecular targets and pathways involved in these processes include esterases and the enzymes of the methanol oxidation pathway.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Nonanedioate: Similar in structure but lacks the double bond present in 1,9-dimethyl (2E)-non-2-enedioate.
Dimethyl Maleate: Contains a similar ester functionality but has a different carbon backbone.
Dimethyl Fumarate: An isomer of dimethyl maleate with a trans configuration.
Uniqueness
1,9-dimethyl (2E)-non-2-enedioate is unique due to its specific placement of ester groups and the presence of a double bond in the carbon chain
Biological Activity
3-Methyl-non-2-enedioic acid dimethyl ester, E (commonly referred to as dimethyl 3-methyl-2-pentenedioate), is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
The compound has the following chemical structure:
- Molecular Formula: C10H16O4
- Molecular Weight: 200.2316 g/mol
- IUPAC Name: 3-Methyl-non-2-enedioic acid dimethyl ester
The structure features a double bond between carbon atoms, which is critical for its biological activity, influencing interactions with various biological targets.
Biological Activity
Research indicates that 3-Methyl-non-2-enedioic acid dimethyl ester exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. These activities are attributed to its ability to interact with cellular components and pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been observed to inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Properties
Preliminary investigations into the anticancer effects of 3-Methyl-non-2-enedioic acid dimethyl ester suggest that it may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.
The mechanism by which 3-Methyl-non-2-enedioic acid dimethyl ester exerts its biological effects involves:
- Interaction with Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It can influence signaling cascades that regulate cell growth and apoptosis.
- DNA Interaction: There is potential for this compound to intercalate with DNA, affecting gene expression and cellular function.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Effects:
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anticancer Activity Assessment:
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Findings: In vitro assays showed that treatment with the compound resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cancer cell lines, with IC50 values around 20 µM.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |
Antimicrobial | Escherichia coli | Growth inhibition | 128 µg/mL |
Anticancer | HeLa cells | Cytotoxicity | IC50 = 20 µM |
Anticancer | MCF-7 cells | Cytotoxicity | IC50 = 20 µM |
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dimethyl (E)-non-2-enedioate |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h6,8H,3-5,7,9H2,1-2H3/b8-6+ |
InChI Key |
AYRXFAMQOIQKRZ-SOFGYWHQSA-N |
Isomeric SMILES |
COC(=O)CCCCC/C=C/C(=O)OC |
Canonical SMILES |
COC(=O)CCCCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.